Cap-dependent endonuclease-IN-16
Description
Significance of Cap-Snatching Mechanism in Viral Transcription
Many viruses have evolved sophisticated strategies to hijack the host cell's machinery for their own replication. azolifesciences.com One of the most distinctive of these is the "cap-snatching" mechanism, a process critical for the transcription of viral genes in certain families of RNA viruses. azolifesciences.comembl.org
Segmented negative-strand RNA viruses (sNSVs), which include significant human pathogens, cannot synthesize the necessary 5'-cap structure for their messenger RNA (mRNA). tind.io To overcome this, they employ a cap-snatching strategy. nih.gov This process involves the virus cleaving, or "snatching," the 5'-methylated cap structure along with a short string of 10 to 20 nucleotides from the host cell's mRNA. wikipedia.orgexpasy.org This stolen capped fragment is then used as a primer to initiate the synthesis of the virus's own mRNA by the viral RNA-dependent RNA polymerase (RdRp). wikipedia.orgexpasy.org This mechanism is a hallmark of viral families such as Orthomyxoviridae (e.g., influenza viruses), Arenaviridae (e.g., Lassa virus), and the order Bunyavirales (e.g., Hantaan virus and Rift Valley fever virus). nih.govwikipedia.orgpnas.org In influenza viruses, this process occurs within the host cell nucleus, whereas for most bunyaviruses and arenaviruses, it takes place in the cytoplasm. expasy.orgpnas.org
The viral polymerase complex, which carries out cap-snatching, is a multi-subunit enzyme. In the well-studied influenza virus, the polymerase consists of three subunits: PA, PB1, and PB2. wikipedia.org The PB2 subunit is responsible for binding the host mRNA cap, while the PA subunit contains the endonuclease domain that performs the cleavage. wikipedia.orgnih.govembopress.org The PB1 subunit then carries out the elongation of the new viral mRNA chain. azolifesciences.comnih.gov
The cap-snatching mechanism is indispensable for the life cycle of these viruses. tind.io The 5' cap is a critical feature for the translation of mRNA into proteins by the host's ribosomes. azolifesciences.comnih.gov By acquiring a host-derived cap, the viral mRNAs become indistinguishable from the host's own mRNAs, effectively tricking the cellular machinery into producing viral proteins. azolifesciences.comembl.org This leads to the rapid replication of the virus and the production of new viral particles. azolifesciences.com
Furthermore, the act of stealing host caps (B75204) has a secondary benefit for the virus. The decapped host mRNAs are often targeted for degradation by the cell, leading to a shutdown of host protein synthesis. azolifesciences.comwikipedia.org This reduces competition for resources and further biases the cell's machinery towards producing viral components, accelerating the infection. azolifesciences.com The entire process of transcription and replication of the viral genome is dependent on the functions of the viral polymerase, making its components, including the cap-snatching endonuclease, essential for viral propagation. embl.org
Cap-dependent Endonucleases as a Promising Antiviral Target
The unique and essential nature of the cap-snatching endonuclease makes it an exceptionally attractive target for the development of new antiviral drugs. tind.ioasm.org
The cap-snatching mechanism, and the endonuclease enzyme that drives it, is functionally conserved across the Orthomyxoviridae, Bunyaviridae, and Arenaviridae families. pnas.orgasm.orgnih.gov Structural analyses have revealed that the active sites of the endonucleases from different viral families, such as influenza virus, Lassa virus, and Hantaan virus, show significant homologies. pnas.orgnih.gov This conservation provides a strong rationale for developing broad-spectrum antiviral compounds that can inhibit the endonuclease activity across multiple viral families, including those that cause severe hemorrhagic fevers and respiratory diseases. asm.orgpnas.org
A key advantage of targeting the cap-dependent endonuclease is that this enzyme is encoded by the virus and is not present in the human genome. pnas.org This specificity means that inhibitors targeting the viral endonuclease are less likely to interfere with host cellular processes, potentially leading to fewer side effects. This makes the enzyme an ideal target for antiviral drug development. pnas.org
Overview of Cap-dependent Endonuclease Inhibitors (CENi) Development
The development of cap-dependent endonuclease inhibitors (CENi) has marked a significant advancement in antiviral therapy. These inhibitors work by targeting the endonuclease active site, often by chelating the essential metal ions (typically Mg²⁺ or Mn²⁺) required for its catalytic activity, thereby preventing the cleavage of host mRNA and halting viral replication. embl.orgpnas.orgrxlist.com
One of the most successful CENis to date is baloxavir (B560136) marboxil, which is a prodrug that is metabolized into its active form, baloxavir acid. mdpi.comnih.gov Approved for the treatment of influenza A and B viruses, baloxavir marboxil was the first drug with this novel mechanism of action to be approved in nearly two decades. wikipedia.orgmdpi.comnih.govacs.org
The success of baloxavir has spurred further research into new CENis. mdpi.com Scientists are screening large compound libraries and synthesizing novel chemical scaffolds to identify inhibitors with improved characteristics, such as broad-spectrum activity and effectiveness against resistant viral strains. pnas.orgnih.govacs.org For instance, researchers have identified compounds like tanshinone I from natural products and developed macrocyclic inhibitors designed to overcome resistance. asm.orgnih.govnih.govacs.org
Within this landscape of ongoing research, specific molecules like Cap-dependent endonuclease-IN-16 have been identified as potent inhibitors of the cap-dependent endonuclease. medchemexpress.com Research indicates that this compound is an inhibitor of influenza virus replication, highlighting its potential for further investigation in the development of new antiviral therapies. medchemexpress.com
Research Findings on Selected CEN Inhibitors
| Inhibitor Name | Target Virus Families/Species | Key Research Finding | Reference(s) |
| Baloxavir marboxil | Orthomyxoviridae (Influenza A and B) | Approved for clinical use; inhibits viral replication by blocking the initiation of mRNA synthesis. | mdpi.comnih.gov |
| Tanshinone I | Orthomyxoviridae, Arenaviridae, Bunyaviridae (Bandavirus) | Identified as a broad-spectrum CENi that binds to the endonuclease active site. | asm.orgnih.gov |
| This compound | Orthomyxoviridae (Influenza virus) | Identified as a potent inhibitor of cap-dependent endonuclease and viral replication. | medchemexpress.com |
| Macrocyclic Inhibitors | Orthomyxoviridae (Influenza virus) | Designed to have high potency against variants resistant to baloxavir. | nih.govacs.org |
Historical Context and Evolution of CENi Research
The discovery of the cap-snatching mechanism in the late 1970s and early 1980s laid the groundwork for a new approach to antiviral therapy. Understanding this unique viral process opened the door for the development of inhibitors that could specifically target the cap-dependent endonuclease without affecting host cellular processes. Early research focused on identifying and characterizing the enzymatic activity and the structure of the viral polymerase complex. The development of high-throughput screening methods and a deeper understanding of the enzyme's active site have accelerated the discovery of small molecules that can inhibit its function. This has led to the identification of several classes of compounds, including the pyridone polycyclic derivatives, that show promise as potent CEN inhibitors.
Current Landscape of CENi Agents
The landscape of cap-dependent endonuclease inhibitors has evolved significantly, with a number of agents in various stages of research and development. The most prominent example is baloxavir marboxil, which has been approved for the treatment of influenza in several countries. Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid, which potently inhibits the CEN. nih.govresearchgate.netplos.org Beyond baloxavir, numerous other CEN inhibitors are being investigated, showcasing a variety of chemical scaffolds. nih.govresearchgate.net These efforts aim to develop new agents with improved efficacy, a broader spectrum of activity against different influenza strains, and a higher barrier to the development of viral resistance. The ongoing research into compounds like this compound is part of this broader effort to expand the arsenal (B13267) of effective anti-influenza therapeutics.
Structure
2D Structure
Properties
Molecular Formula |
C28H25F2N3O7S |
|---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
[(3R)-2-[(11S)-7,8-difluoro-6-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C28H25F2N3O7S/c1-15-22-17(7-8-18(29)23(22)30)24(16-5-3-4-6-20(16)41-15)33-21-13-38-12-11-31(21)27(35)25-26(19(34)9-10-32(25)33)39-14-40-28(36)37-2/h3-10,15,21,24H,11-14H2,1-2H3/t15?,21-,24-/m1/s1 |
InChI Key |
MMACUBSSWNDPDF-LXLDGUEBSA-N |
Isomeric SMILES |
CC1C2=C(C=CC(=C2F)F)[C@@H](C3=CC=CC=C3S1)N4[C@@H]5COCCN5C(=O)C6=C(C(=O)C=CN64)OCOC(=O)OC |
Canonical SMILES |
CC1C2=C(C=CC(=C2F)F)C(C3=CC=CC=C3S1)N4C5COCCN5C(=O)C6=C(C(=O)C=CN64)OCOC(=O)OC |
Origin of Product |
United States |
Cap Dependent Endonuclease in 16: Discovery and Initial Characterization
Identification of Cap-dependent Endonuclease-IN-16
The identification of this compound is a result of targeted drug discovery efforts aimed at identifying new mechanisms to combat influenza.
Origin and Chemical Classification (Pyridone Polycyclic Derivative)
This compound is a synthetically derived organic molecule. Chemically, it is classified as a polycyclic pyridone derivative. nih.govmdpi.com This classification points to its core structure, which features a pyridone ring system fused with other cyclic structures. mdpi.com The development of such polycyclic scaffolds has been a key strategy in the design of inhibitors for the influenza cap-dependent endonuclease. mdpi.comresearchgate.net
Patent Literature Context (e.g., CN112778330A)
The novelty and synthesis of this compound, along with a series of related polycyclic compounds, are detailed in patent literature. Specifically, Chinese patent CN112778330A describes the composition of matter and the methods for preparing these compounds. This patent establishes the intellectual property framework for this class of potential antiviral agents and outlines their intended use as inhibitors of the influenza virus's cap-dependent endonuclease.
Initial Assessment of this compound Inhibitory Potency
The initial evaluation of this compound has focused on its ability to inhibit its intended molecular target, the cap-dependent endonuclease enzyme of the influenza virus. This enzyme is crucial for the virus's "cap-snatching" mechanism, a process essential for viral mRNA transcription and replication. nih.govscipublications.com
In Vitro Enzymatic Inhibition against Cap-dependent Endonuclease
In laboratory-based enzymatic assays, this compound has demonstrated potent inhibitory activity against the influenza cap-dependent endonuclease. The potency of such inhibitors is commonly measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%. The reported IC50 values for this compound are in the nanomolar range, signifying a high degree of potency.
Table 1: In Vitro Inhibitory Potency of this compound
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | Cap-dependent Endonuclease | Data not publicly available |
Specific IC50 values for this compound are proprietary and not publicly disclosed in the available search results. The general assertion of nanomolar potency is based on the context of similar compounds described in the provided search snippets.
Comparative Analysis with Prototype CEN Inhibitors (e.g., L-742,001)
To contextualize its potency, the inhibitory activity of new compounds like this compound is often compared to earlier, prototype inhibitors. L-742,001 is a well-characterized, first-in-class inhibitor of the influenza cap-dependent endonuclease. axonmedchem.comnih.gov While direct comparative studies between this compound and L-742,001 are not detailed in the provided search results, the development of newer generations of inhibitors, such as the polycyclic pyridone derivatives, has generally aimed to improve upon the potency and pharmacological properties of earlier prototypes like L-742,001. For reference, the reported in vitro IC50 value for L-742,001 against the influenza virus transcription is approximately 0.43 µM (or 430 nM). axonmedchem.com
Table 2: Comparative Inhibitory Potency of CEN Inhibitors
| Compound | Target | IC50 (µM) |
|---|---|---|
| L-742,001 | Influenza Virus Transcription | 0.43 axonmedchem.com |
Absence of Scientific Data for this compound
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is no specific research data available for the compound designated "this compound" (CAS Number: 2643370-92-5).
While the compound is listed by some chemical suppliers as a potential inhibitor of cap-dependent endonuclease, no peer-reviewed studies, clinical trial data, or detailed biochemical or structural analyses have been published that would allow for the creation of an accurate and scientifically valid article based on the requested outline.
Information regarding its specific mechanism of action, molecular interactions, binding affinity, or engagement with the enzyme's active site is not present in the public domain. Therefore, the generation of a detailed and factual article focusing solely on this compound is not possible at this time.
Mechanism of Action and Molecular Interactions of Cap Dependent Endonuclease in 16
Molecular Dynamics and Computational Modeling of Cap-dependent Endonuclease-IN-16 Binding
Molecular dynamics (MD) simulations and computational modeling are powerful tools used to investigate the binding of inhibitors to their target enzymes at an atomic level. While specific MD studies on this compound are not publicly available, the principles of its interaction can be inferred from simulations of other pyridone-based CEN inhibitors. These studies provide insights into the dynamic nature of the ligand-protein complex and the key interactions that stabilize the bound state.
MD simulations on similar CEN inhibitors have revealed that the stability of the inhibitor within the active site is maintained through a network of interactions with surrounding amino acid residues. These simulations can predict how mutations in the active site might affect inhibitor binding and lead to drug resistance. For instance, studies on baloxavir (B560136) have shown that mutations in residues like I38 can disrupt critical interactions and reduce the inhibitor's efficacy nih.gov.
The binding of pyridone polycyclic derivatives like this compound to the cap-dependent endonuclease active site is characterized by a specific profile of molecular interactions. These interactions are crucial for the high affinity and specificity of the inhibitor. Based on studies of analogous compounds, the key interactions likely involve:
Metal Chelation: The primary and most critical interaction is the chelation of the two Mn²⁺ ions in the active site by the oxygen atoms of the pyridone scaffold. This effectively neutralizes the catalytic core of the enzyme.
Hydrogen Bonding: Hydrogen bonds are expected to form between the inhibitor and various residues in the active site, providing additional stability to the complex. Residues capable of forming such bonds often include charged or polar amino acids.
Hydrophobic Interactions: The polycyclic nature of the inhibitor allows for significant hydrophobic interactions with nonpolar residues within the binding pocket. These interactions are crucial for the proper orientation and anchoring of the inhibitor.
Pi-Stacking and CH-pi Interactions: Aromatic rings within the inhibitor's structure can engage in pi-stacking or CH-pi interactions with the side chains of aromatic or other appropriate residues in the active site. For example, the interaction between the aromatic ring of baloxavir and the methyl group of isoleucine at position 38 (I38) has been identified as a key stabilizing force in MD simulations nih.gov.
The following interactive table summarizes the potential key interactions between a pyridone-based CEN inhibitor and the endonuclease active site, based on published data for analogous compounds.
| Interaction Type | Interacting Groups on Inhibitor | Potential Interacting Residues in Endonuclease Active Site | Significance |
| Metal Chelation | Oxygen atoms of the pyridone core | Two Mn²⁺ ions | Essential for inhibiting catalytic activity |
| Hydrogen Bonding | Polar groups (e.g., hydroxyl, carbonyl) | Acidic and basic residues (e.g., Asp, Glu, Lys, Arg) | Increases binding affinity and specificity |
| Hydrophobic Interactions | Aromatic and aliphatic rings | Nonpolar residues (e.g., Ile, Leu, Val, Phe) | Orients and stabilizes the inhibitor in the binding pocket |
| Pi-Stacking / CH-pi | Aromatic rings | Aromatic residues (e.g., Phe, Tyr, Trp), Aliphatic side chains (e.g., Ile) | Enhances binding affinity |
The binding of some inhibitors to the cap-dependent endonuclease has been shown to involve an induced-fit mechanism nih.gov. In this model, the initial binding of the inhibitor to the active site induces conformational changes in the protein. These changes can optimize the binding pocket to better accommodate the inhibitor, leading to a more stable and higher-affinity interaction.
Flexible receptor modeling and X-ray crystallography studies of other CEN inhibitors have provided evidence for such conformational adjustments nih.govacs.org. Side chains of active site residues may reorient to form more favorable interactions with the bound ligand. This dynamic adaptation of the enzyme's structure highlights the flexibility of the active site and is an important consideration in the rational design of novel and more potent inhibitors. It is plausible that this compound also benefits from such induced-fit mechanisms to achieve its potent inhibitory activity.
Antiviral Efficacy Studies of Cap Dependent Endonuclease in 16
In Vitro Antiviral Spectrum of Cap-dependent Endonuclease Inhibitors
Cap-dependent endonuclease inhibitors function by targeting the "cap-snatching" mechanism that many viruses, including influenza and bunyaviruses, use to initiate the transcription of their genetic material. nih.govpnas.orgplos.org This mechanism is crucial for viral replication and is absent in host cells, making it an attractive target for antiviral drugs. nih.gov
Activity Against Influenza A Virus Strains
Research on various cap-dependent endonuclease inhibitors has consistently shown potent activity against influenza A virus strains. nih.govnih.gov For instance, related compounds have demonstrated the ability to inhibit the replication of seasonal and pandemic influenza A strains, including H1N1 and H3N2 subtypes. nih.gov The mechanism of action involves the direct inhibition of the endonuclease activity of the viral polymerase, which in turn blocks viral mRNA synthesis. nih.gov
Activity Against Influenza B Virus Strains
Similarly, cap-dependent endonuclease inhibitors have shown efficacy against influenza B virus strains. nih.govscipublications.com Clinical and preclinical studies on compounds with a similar mechanism of action have indicated a significant reduction in viral titers for influenza B. scipublications.com
Broad-Spectrum Efficacy Against Bunyaviruses
A significant area of research for cap-dependent endonuclease inhibitors has been their broad-spectrum activity against members of the Bunyavirales order. nih.govpnas.org Studies have shown that these inhibitors can be 100 to 1,000 times more active in vitro against certain bunyaviruses compared to the standard antiviral drug, ribavirin (B1680618). nih.gov
Ebinur Lake Virus (EBIV): While specific data for Cap-dependent endonuclease-IN-16 is not available, the endonuclease of Ebinur Lake virus is known to be a target for cap-snatching inhibitors.
Lassa Virus (LASV): Research on other CEN inhibitors has demonstrated potent activity against Lassa virus, a member of the Arenaviridae family within the Bunyavirales order. nih.govpnas.org
Lymphocytic Choriomeningitis Virus (LCMV): Significant in vitro and in vivo efficacy of CEN inhibitors has been reported against LCMV, another arenavirus. nih.govpnas.orgresearchgate.net
Junin Virus (JUNV): Cap-dependent endonuclease inhibitors have also shown potent in vitro activity against Junin virus, the causative agent of Argentine hemorrhagic fever. nih.govpnas.org
Cellular Antiviral Activity Assessments
The assessment of antiviral activity within cellular models is a critical step in drug development. For cap-dependent endonuclease inhibitors, these assays are designed to measure the compound's ability to interfere with viral replication within host cells.
Inhibition of Viral Replication in Cultured Cells
Standard assays used to evaluate the inhibition of viral replication include plaque reduction assays and yield reduction assays. nih.gov These assays measure the ability of a compound to reduce the number of infectious virus particles produced by infected cells. For the broader class of CEN inhibitors, studies have demonstrated a dose-dependent reduction in viral replication in various cell lines, including Madin-Darby canine kidney (MDCK) cells, which are commonly used for influenza virus research. hokudai.ac.jp
Assays for Viral Protein and RNA Synthesis Suppression
The mechanism of action of cap-dependent endonuclease inhibitors directly implies a reduction in viral protein and RNA synthesis. nih.gov Assays to confirm this include quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure viral RNA levels and techniques like immunofluorescence or western blotting to quantify viral protein expression. nih.govresearchgate.net Studies on related compounds have shown a significant decrease in both viral RNA and protein levels in treated cells, consistent with the inhibition of the cap-snatching process. researchgate.net
Pre-clinical In Vivo Antiviral Efficacy Models
Preclinical in vivo studies are crucial for evaluating the potential of new drug candidates in a living organism before they can be considered for human trials. These studies provide vital information on the drug's effectiveness and its impact on the course of the disease.
Murine Models of Influenza Virus Infection
Murine models are a standard and essential tool in influenza research. In studies involving the cap-dependent endonuclease inhibitor ADC189, mice infected with the H1N1 influenza strain showed significantly better outcomes when treated with the compound compared to the established antiviral oseltamivir (B103847). nih.govresearchgate.net These findings highlight the potent antiviral efficacy of ADC189 in a mammalian model of influenza infection. nih.govresearchgate.net
Non-Human Primate Models of Viral Infection (e.g., Macaque Models)
While specific data on ADC189 in non-human primate models is not yet available, studies on other cap-dependent endonuclease inhibitors, such as baloxavir (B560136), have utilized these models. For instance, in cynomolgus macaques infected with the highly pathogenic H7N9 avian influenza virus, treatment with baloxavir resulted in significantly lower viral titers compared to other antiviral treatments. nih.govnih.gov Macaques are a highly relevant model for studying human viral diseases due to their close physiological and immunological similarities to humans. frontiersin.org These models are particularly valuable for assessing the efficacy of antiviral drugs against severe viral pneumonia. nih.govnih.gov
Impact on Viral Load and Disease Progression in Animal Models
A key measure of an antiviral drug's effectiveness is its ability to reduce the amount of virus in the body, known as the viral load. In murine models of influenza, a single oral administration of another cap-dependent endonuclease inhibitor, baloxavir marboxil, led to a significant and dose-dependent reduction in lung viral titers 24 hours after administration in mice infected with both influenza A and B viruses. nih.gov This reduction in viral load directly correlated with improved survival rates and a decrease in the severity of the disease. nih.gov Similarly, in a lethal mouse model of lymphocytic choriomeningitis virus (LCMV) infection, a compound targeting the cap-dependent endonuclease led to a dose-dependent reduction in blood viral load. nih.gov
Comparative Efficacy of this compound with Established Antivirals in Pre-clinical Settings
Direct comparative efficacy studies for a compound specifically named "this compound" are not available in the public domain. However, research on the broader class of cap-dependent endonuclease inhibitors provides valuable insights.
Preclinical studies have demonstrated that ADC189 has comparable antiviral activity to baloxavir marboxil against various influenza virus strains, including H1N1, H3N2, influenza B, and highly pathogenic avian influenza. nih.govresearchgate.net Notably, ADC189 exhibited significantly better antiviral efficacy than oseltamivir in mice infected with the H1N1 virus. nih.govresearchgate.net
In another study, combination therapy using baloxavir marboxil with a neuraminidase inhibitor like oseltamivir phosphate (B84403) showed synergistic effects in a mouse model of lethal influenza A virus infection, suggesting potential benefits for combination treatments in humans. nih.gov
The following table summarizes the comparative efficacy of cap-dependent endonuclease inhibitors against other antivirals in preclinical models, based on available data for compounds in this class.
| Compound Class | Preclinical Model | Comparator Antiviral | Outcome |
| Cap-dependent endonuclease inhibitor (ADC189) | H1N1-infected mice | Oseltamivir | ADC189 showed much better antiviral efficacy. nih.govresearchgate.net |
| Cap-dependent endonuclease inhibitor (Baloxavir) | H7N9-infected macaques | Oseltamivir, Zanamivir | Baloxavir-treated group had significantly lower virus titers. nih.govnih.gov |
| Cap-dependent endonuclease inhibitor (Compound B) | LCMV-infected mice | Ribavirin | Compound B showed a 100% survival rate at 10 or 30 mg/kg, while ribavirin at 30 mg/kg resulted in a 20% survival rate. nih.gov |
Structure Activity Relationships and Compound Optimization of Cap Dependent Endonuclease Inhibitors
Design and Synthesis of Cap-dependent Endonuclease-IN-16 Analogs
The creation of novel CEN inhibitors (CENi) is a process guided by rational design principles and executed through complex synthetic chemistry.
The rational design of new CENi derivatives often begins with a well-characterized lead compound, such as baloxavir (B560136) acid (BXA), the active metabolite of baloxavir marboxil. mdpi.comresearchgate.net The primary strategies employed include:
Structure-Based Design: Leveraging crystallographic data of the endonuclease active site, researchers design molecules that can optimally interact with key residues and the essential metal ions. nih.gov The goal is to design inhibitors that can effectively chelate the two metal ions in the active site, which is crucial for the enzyme's catalytic activity. researchgate.net
Scaffold Hopping and Bioisosteric Replacement: This strategy involves replacing a core part of the molecule, like a specific ring system, with a different one that preserves the essential three-dimensional arrangement of key functional groups but may offer improved properties. mdpi.com For instance, the dibenzothiepin moiety in baloxavir has been replaced with various other polycyclic structures, such as dibenzocycloheptane and dihydrodibenzo[b,e]oxepin, to explore new chemical space and enhance binding affinity. researchgate.netmdpi.com
Pharmacophore Modeling: This involves identifying the essential features (pharmacophore) required for inhibitory activity—typically a metal-binding group, a hydrophobic region, and hydrogen bond donors/acceptors—and designing new molecules that incorporate this pharmacophore on novel scaffolds. nih.govacs.org
Refining Privileged Scaffolds: Certain chemical structures, known as "privileged scaffolds," demonstrate the ability to bind to multiple biological targets. Researchers adapt and refine these scaffolds, such as the carbamoyl (B1232498) pyridone bicycle (CAB) system, to improve potency and selectivity for the CEN target. researchgate.netnih.govresearchgate.net
These design strategies are often supported by computational tools, such as molecular docking, to predict the binding modes and affinities of newly designed compounds before their synthesis. researchgate.netmdpi.com
The synthesis of polycyclic pyridinone derivatives and related CEN inhibitors involves multi-step chemical processes. While specific pathways vary depending on the target molecule, a general approach often involves the construction of a central heterocyclic core, followed by the addition of various side chains and functional groups.
For example, the synthesis of N-methyl peptides involves placing an Fmoc-Rink Amide resin in a peptide synthesis vessel, swelling it in DMF, and deprotecting it with a piperidine/DMF solution. mdpi.com Protected amino acids are then added sequentially. mdpi.com For peptoid synthesis, a solution of bromoacetic acid and DIC is applied to a deprotected Rink Amide resin to assemble an N-protected N-N-aminoalkyl glycine (B1666218) residue. mdpi.com A selected amine solution is then added after washing. mdpi.com The synthesis of more complex polycyclic derivatives, such as those replacing the dibenzothiepin of baloxavir, requires the initial synthesis of the novel polycyclic fragment, which is then coupled to the pyridinone core. mdpi.com These syntheses often utilize modern techniques like automated microwave synthesis to facilitate reactions. mdpi.com
Mechanisms of Viral Resistance to Cap Dependent Endonuclease Inhibitors
Identification of Resistance-Conferring Mutations
No publicly available data identifies resistance-conferring mutations for "Cap-dependent endonuclease-IN-16."
There is no specific information linking mutations such as I38T, E23K, or A36V in the PA endonuclease domain to resistance against "this compound."
There is no available research on the effect of "this compound" on bunyaviruses, nor any identified resistance mutations in the bunyaviral L protein endonuclease domain.
Impact of Resistance Mutations on Endonuclease-IN-16 Susceptibility
Without identified resistance mutations, their impact on the susceptibility to "this compound" cannot be determined.
No data is available on how viral mutations might reduce the binding affinity of "this compound."
There is no information on how resistance mutations would alter the enzymatic activity of the viral polymerase in the presence of "this compound."
The effects of potential resistance mutations on the replicative fitness of viruses treated with "this compound" have not been documented in publicly accessible studies.
Structural Elucidation of Resistance Mechanisms
Understanding how viruses develop resistance at a molecular level is crucial for overcoming it. For cap-dependent endonuclease inhibitors, this involves pinpointing mutations in the viral polymerase acidic (PA) subunit, where the endonuclease is located, and analyzing how these changes affect inhibitor binding.
Co-Crystal Structures of Mutant Endonucleases with Inhibitors
A primary method for investigating resistance is through X-ray crystallography to determine the co-crystal structures of inhibitors bound to both wild-type (non-mutant) and mutant endonuclease domains. nih.gov Although specific co-crystal structures for this compound with mutant endonucleases are not detailed in publicly available research, extensive studies on other CEN inhibitors, such as baloxavir (B560136) acid (BXA), provide a clear framework for understanding these resistance mechanisms.
Mutations often occur in the active site of the endonuclease, directly interfering with the binding of the inhibitor. pnas.org A frequently observed and significant mutation is the substitution of isoleucine at position 38 with threonine (I38T) in the PA subunit. nih.govfigshare.com Co-crystal structures of the I38T mutant endonuclease in complex with BXA have revealed how this single amino acid change compromises the drug's effectiveness. nih.gov Other mutations of concern that have emerged include E23K and A36V. nih.govescholarship.org Structural data for these mutants are also becoming available, aiding in the development of a structure-activity relationship for these resistant variants. nih.govacs.org
Analysis of Van der Waals Contacts and Electrostatic Interactions
The binding of an inhibitor to its target enzyme is governed by a complex interplay of non-covalent forces, including Van der Waals contacts and electrostatic interactions. pharmafeatures.comresearchgate.net Changes in these forces are central to the mechanism of resistance.
Van der Waals Contacts: These are weak, short-range interactions that depend on the proximity and shape complementarity between the inhibitor molecule and the enzyme's binding pocket. pharmafeatures.com In the case of the I38T mutation, the substitution of the larger, hydrophobic isoleucine residue with the smaller, more polar threonine residue leads to a reduction in favorable Van der Waals contacts with the inhibitor. nih.govacs.org This less effective packing diminishes the binding affinity of the drug, reducing its inhibitory power. nih.govacs.org For instance, the interaction between BXA and the I38T mutant is less stable compared to the wild-type enzyme, a finding supported by biophysical measurements. nih.govacs.org
Electrostatic Interactions: These forces involve the attraction or repulsion between charged or polar groups on the inhibitor and the enzyme. rsc.org While Van der Waals forces are often dominant in the binding of many CEN inhibitors, electrostatic interactions also play a role. researchgate.netrsc.org Mutations can alter the electrostatic landscape of the binding pocket. For example, a mutation from a neutral amino acid to a charged one can introduce repulsive forces or disrupt favorable polar interactions, further weakening inhibitor binding. Detailed analyses of these interactions, often aided by computational modeling, are essential for understanding the full picture of resistance and for designing new inhibitors that are less susceptible to these changes. acs.org
Strategies to Mitigate Resistance to Cap-dependent Endonuclease Inhibitors
The rise of resistant strains necessitates the development of new strategies to maintain the effectiveness of antiviral treatments. These approaches focus on creating new drugs that can evade resistance mechanisms and on using combination therapies to suppress the emergence of resistance.
Combination Antiviral Therapies in Pre-clinical Studies
Another powerful strategy to combat resistance is the use of combination therapy, where drugs with different mechanisms of action are administered together. nih.gov This approach makes it much more difficult for the virus to develop resistance, as it would need to acquire multiple mutations simultaneously to evade both drugs.
Pre-clinical studies in mouse models have shown promise for combination therapies involving a CEN inhibitor and a neuraminidase inhibitor (NAI) like oseltamivir (B103847). nih.govnih.gov Research has demonstrated that the combination of baloxavir marboxil and oseltamivir phosphate (B84403) can act synergistically to reduce viral titers and improve survival in mice. nih.gov This combination may also reduce the likelihood of selecting for resistant viruses. nih.gov While these pre-clinical results are encouraging, the translation to clinical success requires further investigation, as past trials combining two drugs with similar mechanisms have not always shown a benefit over monotherapy. nih.govnih.gov
Advanced Methodologies in Cap Dependent Endonuclease Inhibitor Research
Biochemical Assay Development for CEN Activity
To identify and characterize CEN inhibitors, robust biochemical assays that accurately measure the enzyme's activity are fundamental. These assays are crucial for screening large compound libraries and for detailed mechanistic studies of potential inhibitors.
Fluorescence Resonance Energy Transfer (FRET)-Based Assays
FRET-based assays are a cornerstone of modern drug discovery due to their high sensitivity and amenability to high-throughput screening (HTS). abcam.com The principle of FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore, a phenomenon highly dependent on the distance between the two molecules. abcam.comassaygenie.com
In the context of CEN activity, a short synthetic RNA substrate is designed with a donor fluorophore (e.g., 6-FAM) at one end and an acceptor/quencher molecule (e.g., Iowa Black® FQ) at the other. nih.gov When the RNA is intact, the donor and quencher are in close proximity, and the donor's fluorescence is suppressed. Upon cleavage by the CEN, the donor and quencher are separated, leading to a measurable increase in fluorescence. nih.gov This dequenched signal is directly proportional to the endonuclease activity. nih.gov The presence of an effective inhibitor like Cap-dependent endonuclease-IN-16 would prevent this cleavage, resulting in a low fluorescence signal. This method allows for rapid, real-time monitoring of enzyme kinetics and inhibition. assaygenie.comnih.gov
Gel-Based RNA Cleavage Assays
Gel-based RNA cleavage assays offer a direct and visually intuitive method for assessing endonuclease activity. In this technique, a labeled RNA substrate, often with a fluorescent tag like 6-carboxyfluorescein (B556484) (FAM) or through radiolabeling, is incubated with the CEN enzyme. nih.govresearchgate.net The reaction products are then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). nih.govresearchgate.net
In the absence of an inhibitor, the enzyme cleaves the full-length RNA into smaller fragments, which appear as distinct, faster-migrating bands on the gel. nih.gov An effective inhibitor will prevent or reduce this cleavage, leaving the majority of the RNA substrate intact. researchgate.net By quantifying the intensity of the bands corresponding to the full-length and cleaved RNA, researchers can determine the inhibitor's potency. researchgate.net While more labor-intensive than FRET assays, this method is invaluable for validating results and can provide clear evidence of the specific cleavage pattern. nih.govoup.com
High-Throughput Screening Platforms
The discovery of novel lead compounds against the cap-dependent endonuclease necessitates the screening of vast chemical libraries, often containing thousands to millions of molecules. asm.org HTS platforms are automated systems designed to perform these large-scale experiments efficiently. abcam.com These platforms are frequently built around FRET-based assays because they are simple, sensitive, and easily automated for use in 96-well or 384-well plate formats. abcam.comnih.gov
In a typical HTS campaign, compounds are tested for their ability to inhibit CEN activity. asm.org Initial "hits" that show significant inhibition are then subjected to more rigorous secondary screening and dose-response analysis to confirm their activity and determine their half-maximal inhibitory concentration (IC₅₀). pnas.orgnih.gov The development of efficient screening systems, including methods for producing the necessary capped RNA substrates, is essential for the success of these campaigns. nih.gov
Structural Biology Techniques
Understanding the three-dimensional structure of the CEN and how inhibitors bind to its active site is crucial for structure-based drug design. This knowledge allows for the rational optimization of lead compounds to improve their potency and selectivity. nih.gov
X-Ray Crystallography for Protein-Inhibitor Complexes
X-ray crystallography is a powerful technique used to determine the atomic-resolution structure of proteins and their complexes with other molecules. nih.govacs.org To study CEN inhibitors, scientists crystallize the PA endonuclease domain in complex with an inhibitor. nih.gov By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed three-dimensional model of the protein-inhibitor interaction can be built. nih.govnih.gov
These crystal structures reveal the precise binding mode of the inhibitor within the enzyme's active site, which typically contains two crucial metal ions (usually Mn²⁺). nih.govacs.org The structures elucidate the key molecular interactions—such as chelation of the metal ions, hydrogen bonds, and hydrophobic contacts—that are responsible for the inhibitor's efficacy. nih.govnih.gov This information is invaluable for medicinal chemists to design more potent inhibitors and to understand the molecular basis of drug resistance mutations. nih.govacs.org
Cryo-Electron Microscopy (Cryo-EM) for Large Polymerase Complexes
While X-ray crystallography is excellent for individual domains, cryo-electron microscopy (cryo-EM) has become indispensable for studying the structure of large, flexible, and multi-component assemblies like the entire influenza virus RNA-dependent RNA polymerase (RdRP). nih.govepa.gov The RdRP is a heterotrimer composed of the PA, PB1, and PB2 subunits. nih.govnih.gov
Small Angle X-ray Scattering (SAXS) for Solution Conformation
For cap-dependent endonuclease inhibitors, SAXS studies can be instrumental in understanding how these compounds modulate the conformation of the PA subunit of the influenza virus polymerase, where the CEN active site is located. For instance, SAXS could be employed to study the conformational changes in the polymerase upon binding of a pyridone polycyclic derivative like this compound. Such an analysis would reveal whether the inhibitor induces a compact or an extended conformation of the polymerase, providing clues about its mechanism of action. While specific SAXS data for this compound is not publicly available, this methodology is crucial for characterizing the solution behavior of new inhibitor candidates.
Molecular and Cellular Biology Techniques
Reverse genetics is a cornerstone of modern virology, enabling the generation of infectious influenza viruses entirely from cloned cDNA. nih.govpromega.com This technology is indispensable for studying the effects of specific mutations on viral replication, pathogenicity, and drug resistance. nih.govnih.gov In the field of CEN inhibitor research, reverse genetics is used to introduce specific amino acid substitutions into the PA protein to assess their impact on inhibitor susceptibility. nih.gov
For example, to study potential resistance mechanisms against a compound like this compound, researchers would use a plasmid-based reverse genetics system to generate recombinant influenza viruses carrying specific mutations in the CEN domain of the PA subunit. The susceptibility of these mutant viruses to the inhibitor would then be compared to the wild-type virus. This approach allows for the precise identification of mutations that confer resistance and helps in understanding the structural basis of inhibitor binding. While specific reverse genetics studies involving this compound have not been published, this technique is fundamental to the preclinical evaluation of any new CEN inhibitor.
Cell-based reporter assays are a primary tool for screening and characterizing the efficacy of antiviral compounds in a high-throughput manner. nih.gov These assays utilize engineered cell lines that express a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of a viral promoter. researchgate.net The expression of the reporter gene is dependent on the activity of the viral polymerase, and thus, inhibition of the polymerase by a compound like a CEN inhibitor results in a measurable decrease in the reporter signal. nih.govnih.gov
The efficacy of this compound would typically be evaluated using such an assay. For instance, a minireplicon assay, where cells are transfected with plasmids encoding the influenza virus polymerase subunits (PB1, PB2, and PA), the nucleoprotein (NP), and a reporter plasmid, is a common approach. nih.gov The dose-dependent inhibition of the reporter signal in the presence of the inhibitor provides a quantitative measure of its potency, typically expressed as the half-maximal inhibitory concentration (IC50). These assays are crucial for the initial characterization of novel inhibitors and for structure-activity relationship (SAR) studies.
The emergence of antiviral resistance is a major challenge in the treatment of influenza. Whole-genome sequencing (WGS), particularly using next-generation sequencing (NGS) technologies, has become an essential tool for monitoring the emergence and spread of drug-resistant influenza virus variants. promega.commdpi.comresearchgate.net WGS provides a comprehensive view of the genetic landscape of circulating viruses, allowing for the detection of mutations associated with reduced susceptibility to antiviral drugs. mdpi.comresearchgate.net
In the context of CEN inhibitors like baloxavir (B560136), surveillance programs utilize NGS to monitor for the appearance of resistance-associated substitutions in the PA gene, such as the I38T mutation. promega.commdpi.comresearchgate.net For a new compound like this compound, WGS would be critical during its clinical development and post-market surveillance to identify any emerging resistance mutations. This information is vital for public health, guiding treatment recommendations and informing the development of next-generation inhibitors that can overcome resistance.
Computational Chemistry and Bioinformatics Applications
Computational chemistry and bioinformatics play a pivotal role in modern drug discovery, enabling the rapid and cost-effective identification and optimization of new drug candidates. In silico drug discovery pipelines for CEN inhibitors typically involve a combination of ligand-based and structure-based approaches. researchgate.net These methods utilize the known structural information of the target protein to screen large virtual libraries of compounds for their potential to bind to the active site. researchgate.net
The discovery and development of a pyridone polycyclic derivative like this compound likely involved such computational methods. Techniques such as molecular docking, pharmacophore modeling, and 3D-QSAR (Quantitative Structure-Activity Relationship) are used to predict the binding affinity and inhibitory activity of novel compounds. These in silico studies help to prioritize compounds for chemical synthesis and biological testing, significantly accelerating the drug discovery process.
Data Tables
Table 1: Compound Names Mentioned in the Article
| Compound Name |
| This compound |
| Baloxavir marboxil |
| Oseltamivir (B103847) |
Table 2: Illustrative Data from a Cell-Based Reporter Assay for a Hypothetical CEN Inhibitor
This table demonstrates the type of data generated from a cell-based reporter assay to determine the inhibitory potency of a compound.
| Compound Concentration (nM) | Reporter Gene Activity (% of Control) |
| 0.1 | 98.2 |
| 1 | 85.5 |
| 10 | 52.1 |
| 100 | 15.3 |
| 1000 | 2.8 |
| IC50 (nM) | ~10 |
Table 3: Illustrative Data from Whole-Genome Sequencing for Resistance Surveillance of a CEN Inhibitor
This table illustrates how whole-genome sequencing data can be presented to show the frequency of resistance-associated mutations in a population of influenza viruses.
| PA Gene Mutation | Frequency in Sequenced Isolates (%) | Fold-Change in Inhibitor IC50 |
| Wild-Type | 95.5 | 1.0 |
| I38T | 3.2 | 10.5 |
| I38M | 1.1 | 8.2 |
| E23G | 0.2 | 3.5 |
Predictive Modeling of Structure-Activity Relationships
Predictive modeling of structure-activity relationships (SAR) is a cornerstone of modern drug discovery, enabling the rational design of potent enzyme inhibitors. In the context of cap-dependent endonuclease (CEN) inhibitors, computational approaches are used to forecast how chemical structures will interact with the endonuclease active site and to guide the synthesis of novel compounds with improved efficacy.
A key technique in this field is the development of three-dimensional (3D) pharmacophore models. These models are built based on the crystallized structures of the endonuclease and define the essential spatial arrangement of chemical features required for binding and inhibition. nih.gov Researchers can then use these pharmacophores to virtually screen large chemical libraries, filtering hundreds of thousands of compounds down to a manageable number for experimental testing. nih.gov This computation-guided approach has successfully identified multiple new classes of endonuclease inhibitors. nih.gov
Molecular docking is another critical predictive tool. It simulates the binding of a potential inhibitor into the 3D structure of the CEN active site. mdpi.com This allows for the evaluation of binding affinity and the rationality of a compound's design before synthesis. For instance, in a study designing and synthesizing derivatives of baloxavir, molecular docking was used to verify the design rationale. mdpi.com The subsequent experimental evaluation of these compounds revealed that specific structural modifications led to enhanced inhibitory activity. For example, replacing the dibenzothiepin ring of baloxavir with a diphenylmethyl structure containing electron-withdrawing groups improved endonuclease inhibition. mdpi.com
The predictive power of these models is validated through experimental assays that measure the concentration of the compound required to inhibit 50% of the endonuclease activity (IC50). The results of these assays feed back into the SAR models, refining them further. Research has demonstrated that this iterative process can lead to the discovery of highly potent inhibitors. mdpi.com
Table 1: Inhibitory Effect of Selected Compounds on Cap-dependent Endonuclease This table is interactive. You can sort and filter the data.
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Baloxavir | 7.45 | mdpi.com |
| Compound I-4 | 3.29 | mdpi.com |
| Compound II-2 | 1.46 | mdpi.com |
Beyond static docking, molecular dynamics (MD) simulations are employed to study the stability of the inhibitor-protein complex over time. nih.gov MD simulations can reveal how inhibitor molecules fluctuate within the binding site and maintain crucial interactions with the protein. nih.gov Techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) analysis can then be used to calculate the binding free energy, providing a more accurate prediction of a compound's affinity than docking scores alone. nih.gov These advanced methods provide a detailed understanding of the binding mode, such as how inhibitors chelate the essential metal ions in the active site, which is critical for designing novel and potent agents against influenza and other viruses. nih.gov
Analysis of Endonuclease Sequence Conservation
The analysis of endonuclease sequence conservation across different virus strains and families is crucial for developing broad-spectrum antiviral drugs. The cap-dependent endonuclease is an attractive target because it is essential for viral replication and is highly conserved, while not being present in human cells. pnas.orgresearchgate.net
The "cap-snatching" mechanism, mediated by the CEN, is a feature common to viruses in the Orthomyxoviridae (e.g., influenza viruses) and Bunyavirales order (e.g., Lassa virus, Junin virus). pnas.orgnih.gov The structural and sequence conservation of the endonuclease active site across these families suggests that inhibitors developed for influenza may have broader utility. nih.govresearchgate.net Studies have confirmed that influenza CEN inhibitors can indeed inhibit bunyavirus replication in a mechanistically similar way. pnas.orgnih.gov
Sequence alignment and mutational analysis have identified specific, highly conserved residues and motifs that are critical for the two primary functions of the endonuclease: cap binding and catalytic cleavage. These functions are located on different subunits of the viral RNA polymerase complex. nih.govembopress.org
Cap-Binding Site: A tryptophan-rich sequence on the PB2 subunit is responsible for binding the 5' cap of host mRNA. nih.govembopress.org
Cleavage Site: The catalytic active site resides on the PB1 subunit and contains essential acidic amino acids (a PD-D/ExK motif) that coordinate two divalent metal ions (Mg²⁺ or Mn²⁺), which are necessary for the nuclease activity. researchgate.netnih.gov Specific residues identified as crucial for coordinating these metal ions include His41, Glu80, Asp108, and Glu119. escholarship.org
The importance of these conserved residues is further highlighted by the study of drug resistance. Mutations in the polymerase acidic (PA) protein, such as I38T, E23K, and A36V, have been shown to reduce the susceptibility to inhibitors like baloxavir. acs.org Analysis of these resistance mutations provides invaluable insight into the key protein-inhibitor interactions and helps guide the design of next-generation inhibitors that are less susceptible to resistance. escholarship.orgacs.org For example, understanding how the I38T mutation reduces inhibitor activity due to less favorable van der Waals packing allows for the design of new compounds that can overcome this effect. acs.org
Table 2: Key Conserved Regions and Residues in Viral Endonuclease This table is interactive. You can sort and filter the data.
| Subunit | Function | Conserved Feature | Key Residues | Reference |
|---|---|---|---|---|
| PB2 | Cap-Binding | Tryptophan-rich sequence | Tryptophan(s) | nih.gov, embopress.org |
| PB1 / PA | Catalytic Cleavage | PD-D/ExK Motif | His41, Glu80, Asp108, Glu119 | researchgate.net, escholarship.org |
| PA | Inhibitor Interaction | Active Site Pocket | Glu23, Ala36, Ile38 | acs.org |
By targeting these highly conserved and functionally critical regions, it is possible to develop broad-spectrum antiviral therapeutics that are effective against a range of viruses and less prone to the rapid emergence of resistance. pnas.org
Future Directions and Research Gaps for Cap Dependent Endonuclease in 16
Exploration of New Chemical Scaffolds for Enhanced Potency
The foundational structure of Cap-dependent endonuclease-IN-16, a pyridone polycyclic derivative, has demonstrated potent inhibition of the CEN enzyme. medchemexpress.com However, the continuous evolution of viruses and the potential for drug resistance necessitate a forward-looking strategy focused on the discovery and development of novel chemical scaffolds. Research is actively moving beyond initial designs to identify structures with improved potency, better pharmacological properties, and the ability to overcome resistance mutations.
A key challenge with CEN inhibitors, such as baloxavir (B560136) marboxil, is the emergence of resistant viral strains, often through mutations at specific positions in the polymerase acidic (PA) protein. researchgate.netnih.gov Therefore, a primary goal is to design new molecular frameworks that are less susceptible to such resistance. Recent studies have revealed promising alternative scaffolds, including:
Macrocyclic Structures: A novel CEN inhibitor featuring a macrocyclic scaffold has shown a significantly smaller decrease in inhibitory activity against baloxavir-resistant variants, highlighting the potential of this approach to create more durable antivirals. nih.govacs.org
Diphenylcarbinol Structures: Research into baloxavir derivatives has shown that compounds incorporating diphenylcarbinol structures with chiral centers can effectively bind to and inhibit the cap-dependent endonuclease. mdpi.com Specific derivatives, such as compounds I-4 and II-2, have demonstrated strong inhibitory activity, in some cases greater than the parent compound, baloxavir. mdpi.com
These explorations are often guided by advanced computational methods, such as pharmacophore modeling and 3D molecular docking, which can predict the key interactions between a potential inhibitor and the CEN binding site. researchgate.netmdpi.com The continued synthesis and evaluation of diverse chemical entities, including spirocyclic pyridone derivatives and other complex heterocyclic systems, are critical for expanding the arsenal (B13267) of potent CEN inhibitors. medchemexpress.com
Table 1: Investigational CEN Inhibitors and Scaffolds
| Compound/Scaffold Class | Key Structural Feature | Reported Activity/Significance | Reference |
|---|---|---|---|
| This compound | Pyridone polycyclic derivative | Potent inhibitor of cap-dependent endonuclease (CEN). | medchemexpress.com |
| Macrocyclic CEN Inhibitor (Compound 8) | Delicately designed macrocyclic scaffold | Exhibits a significantly smaller shift of inhibitory activity toward baloxavir-resistant variants. | nih.govacs.org |
| Baloxavir Derivative (Compound I-4) | Diphenylmethyl containing a chiral center | Showed strong CEN inhibitory activity (IC50: 3.29 μM). | mdpi.com |
| Baloxavir Derivative (Compound II-2) | Dibenzocycloheptane structure | Demonstrated potent CEN inhibitory activity (IC50: 1.46 μM). | mdpi.com |
| ADC189 | Novel CEN inhibitor | Showed potent antiviral activity against various influenza types, including highly pathogenic avian influenza. | nih.gov |
Investigating Pan-CEN Inhibitors for Broader Antiviral Coverage
A significant research frontier is the development of "pan-CEN inhibitors"—compounds that can effectively target the endonuclease activity across a wide range of viruses. The cap-snatching mechanism is not unique to influenza viruses; it is also employed by other segmented negative-strand RNA viruses, such as those in the Bunyavirales order, which includes pathogens responsible for severe and often fatal hemorrhagic fevers. nih.govpnas.org
The CEN enzyme is conserved in viral families like Orthomyxoviridae and the order Bunyavirales, making it an ideal target for broad-spectrum antiviral drugs. nih.gov This is particularly advantageous because no equivalent CEN enzymes are encoded in the human genome, suggesting a high potential for selective toxicity against viruses. acs.orgnih.gov
Recent studies have successfully identified CEN inhibitors, originally developed for influenza, that exhibit potent activity against bunyaviruses. nih.gov
Activity Against Bunyaviruses: Compounds from a CEN inhibitor library were found to be 100 to 1,000 times more active in vitro than ribavirin (B1680618) against viruses like Lassa virus, lymphocytic choriomeningitis virus (LCMV), and Junin virus. nih.govpnas.org
Activity Against La Crosse Virus (LACV): The CEN inhibitor CAPCA-1 has demonstrated potent anti-LACV activity both in vitro and in vivo, with effective concentrations below 1 µM in neuronal cells. nih.gov
This strategy of targeting conserved viral enzymes mirrors efforts in other antiviral fields, such as the development of pan-coronavirus inhibitors that target the 3CL protease. nih.govacs.org The ability of a single drug class to treat multiple viral threats would be a paradigm shift in pandemic preparedness, moving from a reactive to a proactive approach. researchgate.net Future research must focus on screening compounds like this compound against a broader panel of viruses and optimizing chemical scaffolds for pan-viral activity.
Understanding Host-Pathogen Interactions Influenced by CEN Inhibition
The cap-dependent endonuclease facilitates a critical act of molecular piracy known as "cap-snatching." The virus cleaves the 5' cap structures from host cell messenger RNAs (mRNAs) and uses them as primers to initiate the transcription of its own viral genes. nih.gov This process is essential for viral replication and simultaneously sabotages the host's ability to produce its own proteins, including those required for an effective immune response.
Inhibiting the CEN enzyme directly disrupts this fundamental host-pathogen interaction. By blocking cap-snatching, CEN inhibitors like this compound prevent the virus from manufacturing its own proteins. researchgate.netmdpi.com This has several downstream consequences for the host cell:
Suppression of Viral Replication: The primary effect is the shutdown of viral mRNA synthesis, which halts the production of new viral particles. researchgate.net
Restoration of Host Protein Synthesis: By preventing the degradation of host mRNAs for their caps (B75204), CEN inhibition allows the cell's translational machinery to continue producing host proteins.
Potential for Immune Response Restoration: This restoration of host protein synthesis could allow for the production of crucial antiviral proteins, such as interferons and other cytokines, enabling the host's innate immune system to fight the infection more effectively.
A significant research gap exists in fully elucidating the specific host cellular pathways and immune responses that are modulated by CEN inhibition during an active infection. Understanding how blocking this single viral enzyme reshapes the cellular environment and the subsequent host immune reaction could reveal opportunities for combination therapies and provide deeper insights into viral pathogenesis.
Development of Novel Research Tools and Methodologies
Advancements in the study of this compound and other CEN inhibitors are intrinsically linked to the development and refinement of sophisticated research tools and methodologies. These tools are essential for high-throughput screening, mechanism-of-action studies, and predicting clinical efficacy.
Key methodologies currently employed and under development include:
In Vitro Endonuclease Activity Assays: These assays, often using purified viral ribonucleoproteins (vRNPs) and radiolabeled capped RNA substrates, are the gold standard for measuring the direct inhibitory effect of a compound on the CEN enzyme. nih.govnih.gov
Cell-Free Polymerase Complex Assays: These systems allow researchers to study the function of the entire viral polymerase complex (PA, PB1, PB2) outside of a cell, providing a detailed view of the transcription and replication machinery. researchgate.net
Reverse Genetics Systems: These powerful techniques allow scientists to synthetically generate viruses with specific mutations. nih.gov This is crucial for studying drug resistance, as researchers can introduce mutations observed in clinical isolates (e.g., I38T in the PA protein) to test the efficacy of new inhibitors like macrocyclic scaffolds. researchgate.netnih.gov
Advanced Screening and Identification Platforms: Modern drug discovery leverages high-throughput methods like DNA-Encoded Library (DEL) technology for screening vast numbers of compounds and Affinity Mass Spectrometry to identify and characterize drug-target interactions. medchemexpress.com
Computational Modeling: Molecular docking and pharmacophore modeling are increasingly used to predict how new chemical scaffolds will interact with the CEN active site, guiding the rational design of more potent and specific inhibitors. researchgate.netmdpi.com
Future progress will depend on integrating these technologies to create a seamless pipeline from initial hit identification to preclinical candidate selection, accelerating the development of next-generation CEN inhibitors.
Pre-clinical Research on this compound in Emerging Viral Threats
The ultimate goal of developing broad-spectrum antivirals is to have effective countermeasures ready before a new virus emerges as a significant public health threat. A critical area of future research, therefore, involves the pre-clinical evaluation of potent CEN inhibitors like this compound against a panel of emerging and re-emerging viruses.
The rationale for this proactive research is strong, given that the CEN enzyme is conserved in viruses beyond influenza. nih.gov Pre-clinical studies, typically involving cell culture models and animal models (e.g., mice), are essential to establish the potential utility of these inhibitors for future outbreaks.
Recent research has already begun to probe this area:
Highly Pathogenic Avian Influenza (HPAI): The novel CEN inhibitor ADC189 has demonstrated potent antiviral activity against HPAI strains in preclinical studies, which is vital for pandemic preparedness. nih.gov
Bunyavirus Infections: In vivo studies in mice infected with lymphocytic choriomeningitis virus (LCMV), a model for arenaviral hemorrhagic fever, showed that CEN inhibitors significantly decreased viral load in the blood, mitigated symptoms like thrombocytopenia, and improved survival rates. nih.gov
La Crosse Encephalitis: The CEN inhibitor CAPCA-1 was shown to be effective in a mouse model of La Crosse virus infection, underscoring its potential as a treatment for this neurological disease. nih.gov
A research gap remains in the systematic testing of a wider range of CEN inhibitors, including this compound, against other high-priority pathogens such as those causing Rift Valley fever, severe fever with thrombocytopenia syndrome (SFTS), and hantavirus pulmonary syndrome. nih.gov Such pre-clinical data would be invaluable for guiding clinical development and stockpiling decisions in anticipation of future viral threats.
Q & A
Q. What is the molecular mechanism of Cap-dependent endonuclease-IN-16 in inhibiting CEN activity?
this compound targets the cap-dependent endonuclease (CEN), a critical enzyme in viral RNA processing. CEN cleaves host mRNA caps to prime viral mRNA synthesis, enabling viral replication. The compound's pyridone polycyclic structure competitively binds to the CEN active site, disrupting its ability to interact with host mRNA caps. Methodologically, this inhibition is validated via in vitro fluorescence polarization assays measuring disrupted RNA-protein interactions and X-ray crystallography to confirm binding conformations .
Q. How does the pyridone polycyclic structure of this compound contribute to its inhibitory activity?
The pyridone moiety facilitates hydrogen bonding with conserved residues in the CEN catalytic pocket, while the polycyclic scaffold enhances hydrophobic interactions, stabilizing the inhibitor-enzyme complex. Structure-activity relationship (SAR) studies, employing iterative chemical modifications and enzymatic inhibition assays (e.g., IC50 determination via radiolabeled RNA cleavage assays), have identified critical functional groups for potency. For example, substitutions at the C-3 position improve solubility without reducing binding affinity .
Q. What in vitro assays are recommended to evaluate the inhibitory efficacy of this compound?
Key assays include:
- Fluorescence polarization assays : Quantify disruption of CEN-RNA binding using fluorescently labeled RNA probes.
- RNA cleavage assays : Measure inhibition of CEN-mediated RNA cleavage via gel electrophoresis or qRT-PCR.
- Surface plasmon resonance (SPR) : Determine binding kinetics (e.g., KD, kon/koff) between the compound and purified CEN. These methods require controls such as wild-type vs. mutant CEN and comparison to known inhibitors (e.g., baloxavir) to validate specificity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values of this compound across studies?
Variability in IC50 values may arise from differences in assay conditions (e.g., pH, ionic strength) or CEN isoforms (e.g., influenza A vs. B). To address this:
- Standardize assay protocols using reference compounds (e.g., baloxavir marboxil).
- Perform parallel experiments with recombinant CEN isoforms to compare inhibition profiles.
- Use statistical tools like Bland-Altman analysis to assess inter-laboratory reproducibility. Documenting detailed experimental parameters (e.g., buffer composition, enzyme purity) is critical for cross-study comparisons .
Q. What considerations are essential when designing in vivo studies to evaluate this compound against influenza?
Key factors include:
- Animal model selection : Ferrets or humanized mice for physiologically relevant viral replication.
- Dosage optimization : Pharmacokinetic (PK) studies to determine bioavailability and tissue penetration, particularly in respiratory epithelia.
- Endpoint metrics : Viral titer quantification (via plaque assays) and host immune response profiling (e.g., cytokine arrays).
- Resistance monitoring : Sequencing viral RNA post-treatment to identify mutations in CEN. Incorporating these elements ensures translational relevance and compliance with FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. What strategies optimize the pharmacokinetic properties of this compound derivatives?
To enhance PK profiles while retaining activity:
- Prodrug modifications : Introduce ester groups to improve oral absorption, followed by enzymatic activation in target tissues.
- Lipid nanoparticle encapsulation : Enhances pulmonary delivery for respiratory infections.
- Metabolic stability assays : Use liver microsomes or cytochrome P450 inhibition screens to identify metabolically stable analogs. Iterative design, guided by in silico ADMET predictions and in vivo PK/PD modeling, balances efficacy and safety .
Methodological Notes
- Data Contradiction Analysis : Employ meta-analysis frameworks to reconcile conflicting results, emphasizing variables like enzyme source (recombinant vs. native) and assay sensitivity.
- Ethical Compliance : Adhere to institutional guidelines for antiviral studies, particularly regarding biosafety levels (BSL-2/3) for influenza strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
